4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline

CAS No.: 5455-89-0

Cat. No.: VC2315488

Molecular Formula: C15H16N2O2S

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5455-89-0 |

|---|---|

| Molecular Formula | C15H16N2O2S |

| Molecular Weight | 288.4 g/mol |

| IUPAC Name | 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)aniline |

| Standard InChI | InChI=1S/C15H16N2O2S/c16-13-7-9-14(10-8-13)20(18,19)17-11-3-5-12-4-1-2-6-15(12)17/h1-2,4,6-10H,3,5,11,16H2 |

| Standard InChI Key | OFHUMRFYQYBKIN-UHFFFAOYSA-N |

| SMILES | C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)N |

| Canonical SMILES | C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)N |

Introduction

Chemical Identity and Structure

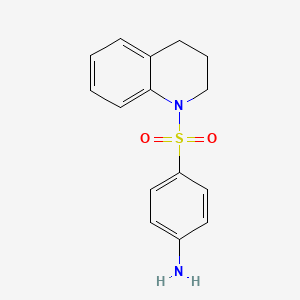

4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline is an organic compound with molecular formula C15H16N2O2S and molecular weight 288.36 g/mol . This compound features a 3,4-dihydroquinoline ring system connected to a para-aminobenzene (aniline) group through a sulfonyl (-SO2-) bridge. The structure incorporates both aromatic and aliphatic components, with the nitrogen atom in the quinoline ring directly connected to the sulfonyl group that links to the aniline moiety.

The compound is also known by several synonyms including:

-

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)aniline

-

[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]amine

Structural Representation

The compound's structure combines three key functional components:

-

A 3,4-dihydroquinoline heterocyclic system

-

A sulfonyl linking group

-

A para-substituted aniline group

This arrangement creates a molecule with distinct reactivity patterns driven by the electron-withdrawing sulfonyl group positioned between two nitrogen-containing moieties.

Physical and Chemical Properties

The physical and chemical properties of 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline provide insights into its behavior in various conditions and its potential applications in chemical processes.

Physical Properties

Chemical Properties

The chemical reactivity of 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline is primarily determined by its functional groups:

-

The primary aromatic amine (-NH2) group on the benzene ring serves as a nucleophilic center and can participate in various reactions including:

-

Acylation reactions

-

Diazotization

-

Coupling reactions

-

Nucleophilic substitutions

-

-

The sulfonyl group (-SO2-) is electron-withdrawing and influences the electronic distribution across the molecule, affecting the reactivity of adjacent groups.

-

The partially reduced quinoline system presents opportunities for further functionalization, particularly at the dihydro positions.

| Classification Element | Details | Source |

|---|---|---|

| GHS Symbol | GHS07 | |

| Signal Word | Warning | |

| Hazard Statements | H315-H319 (Causes skin irritation; Causes serious eye irritation) |

Precautionary Measures

The following precautionary statements apply to this compound:

The safety and handling of 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline are crucial considerations for laboratory personnel. The compound should be stored in a cool, dry place away from incompatible materials, and handled in well-ventilated areas with appropriate personal protective equipment.

Synthesis and Preparation

While the search results don't provide specific synthesis routes for 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline, comparable sulfonamide compounds are typically prepared through established synthetic methodologies.

Related Synthetic Methodologies

The literature contains information about synthetic approaches for structurally related compounds. For instance, preparation of similar sulfonamide derivatives may involve:

-

The introduction of benzyl substituents at nitrogen atoms of sulfonamide groups, as described in the synthesis of pyridine sulfonamides

-

Copper-catalyzed reactions for the formation of nitrogen-containing heterocycles

-

Multi-component reactions that allow for diverse functionalization patterns

This pricing data indicates the compound's relative value in research settings, with costs reflecting the complexity of synthesis and purification processes.

Related Compounds and Structural Analogs

Understanding structural analogs of 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline provides context for its potential applications and chemical behavior.

Structural Analogs

Several structurally related compounds appear in the chemical literature:

-

4-[(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)sulfonyl]aniline (CAS 5450-22-6) - A methoxy-substituted variant that introduces additional electronic effects into the quinoline ring system

-

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide (CAS 380638-32-4) - A more complex derivative featuring additional functional groups that may impart specific biological activities

-

(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone (CAS 391876-83-8) - An isomer featuring the dihydroisoquinoline system rather than dihydroquinoline, with additional structural modifications

Structure-Activity Relationships

Studies on similar compounds containing sulfonamide groups have demonstrated that:

-

The sulfonamide moiety contributes significantly to inhibitory activity in enzyme systems such as acid alpha glucosidase (GAA)

-

Modifications to the aromatic rings connected to the sulfonyl group can dramatically alter biological activity profiles, with substitution patterns playing a critical role in determining potency and selectivity

-

The nature of substituents on aromatic rings can influence both physicochemical properties and biological activities, with electron-withdrawing and electron-donating groups having distinct effects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume